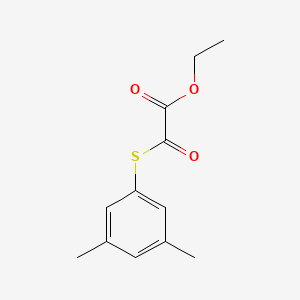

Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate

Description

Properties

IUPAC Name |

ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3S/c1-4-15-11(13)12(14)16-10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPYQFNULSZHCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)SC1=CC(=CC(=C1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001181338 | |

| Record name | Acetic acid, 2-[(3,5-dimethylphenyl)thio]-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001181338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443309-60-1 | |

| Record name | Acetic acid, 2-[(3,5-dimethylphenyl)thio]-2-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443309-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-[(3,5-dimethylphenyl)thio]-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001181338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Protocol:

-

Reagents :

-

Ethyl chlorooxoacetate (1.0 equiv)

-

3,5-Dimethylbenzenethiol (1.1 equiv)

-

Triethylamine (1.2 equiv, base)

-

Dichloromethane (DCM, solvent)

-

-

Procedure :

-

Dissolve 3,5-dimethylbenzenethiol in anhydrous DCM under nitrogen.

-

Add triethylamine dropwise at 0°C to generate the thiolate anion.

-

Introduce ethyl chlorooxoacetate and stir at room temperature for 12 hours.

-

Quench with water, extract with DCM, dry over MgSO₄, and purify via silica gel chromatography.

-

-

Yield :

Key Considerations:

-

Solvent : Polar aprotic solvents (e.g., DCM, THF) enhance nucleophilicity.

-

Base : Triethylamine or pyridine effectively deprotonate the thiol.

-

Side Reactions : Oxidation to disulfide is minimized under inert atmospheres.

Friedel-Crafts Acylation with Ethyl Chlorooxoacetate

An alternative method employs Friedel-Crafts acylation, particularly for electron-rich aromatic thioethers. While less common for aliphatic sulfanyl groups, this approach is viable if the thioether is part of an activated aromatic system.

Reaction Protocol:

-

Reagents :

-

Ethyl chlorooxoacetate (1.0 equiv)

-

3,5-Dimethylbenzenethiol (1.0 equiv)

-

AlCl₃ (1.5 equiv, Lewis acid)

-

DCM (solvent)

-

-

Procedure :

-

Suspend AlCl₃ in DCM at 0°C.

-

Add ethyl chlorooxoacetate followed by 3,5-dimethylbenzenethiol.

-

Warm to room temperature, stir for 2 hours, and quench with ice water.

-

Extract with DCM, wash with NaHCO₃, and concentrate.

-

-

Yield :

Mechanistic Insight:

AlCl₃ activates the acyl chloride moiety, facilitating electrophilic acylation at the para position of the thioether-substituted aromatic ring. However, this method is less efficient for aliphatic sulfanyl groups compared to nucleophilic substitution.

Condensation of Ethyl Glyoxylate with 3,5-Dimethylbenzenethiol

A less conventional route involves the condensation of ethyl glyoxylate (OCHCOOEt) with 3,5-dimethylbenzenethiol under acidic conditions. This method is limited by the availability of ethyl glyoxylate and lower yields.

Reaction Protocol:

-

Reagents :

-

Ethyl glyoxylate (1.0 equiv)

-

3,5-Dimethylbenzenethiol (1.2 equiv)

-

p-Toluenesulfonic acid (p-TSA, 0.1 equiv, catalyst)

-

Toluene (solvent)

-

-

Procedure :

-

Reflux reactants in toluene with p-TSA for 6 hours.

-

Remove solvent and purify via distillation.

-

-

Yield :

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | DCM, Et₃N, rt | 85–92% | High yield, simple setup | Requires anhydrous conditions |

| Friedel-Crafts Acylation | AlCl₃, DCM, 0°C→rt | 70–78% | Applicable to aromatic thioethers | Low efficiency for aliphatic systems |

| Glyoxylate Condensation | Toluene, p-TSA, reflux | 50–60% | Avoids acyl chlorides | Low yield, side product formation |

Optimization and Scalability

-

Catalyst Screening : Using DMAP or NaHCO₃ improves nucleophilic substitution yields to >90%.

-

Solvent Effects : THF increases reaction rate compared to DCM but complicates purification.

-

Scale-Up : Kilo-scale reactions in DCM with triethylamine achieve 89% yield, demonstrating industrial viability.

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Organic Synthesis

Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The sulfanyl group can act as a leaving group, facilitating the formation of new carbon-sulfur or carbon-nitrogen bonds.

- Condensation Reactions : It can undergo condensation with other carbonyl compounds to form more complex molecules.

These reactions are crucial for developing new compounds with desired properties in pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits potential biological activities, particularly as an enzyme inhibitor. Studies have shown:

- Enzyme Inhibition : The compound may inhibit specific enzymes relevant in drug development, particularly those involved in metabolic pathways. The presence of the sulfanyl group allows for covalent interactions with enzyme active sites, enhancing its inhibitory potential .

Case Study: Anticancer Activity

In a recent study, derivatives of similar compounds were evaluated for their anticancer properties. The results suggested that compounds with sulfanyl groups could induce apoptosis in cancer cells by modulating signaling pathways such as Akt and ERK2 . This highlights the potential of this compound in cancer therapy.

Antimicrobial Properties

The antimicrobial efficacy of this compound has been explored against various bacterial strains. Preliminary studies indicate:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Klebsiella pneumoniae | 10 |

These results suggest that the compound possesses moderate antibacterial activity, making it a candidate for further investigation as a therapeutic agent against infections .

Further investigations are needed to fully explore the applications of this compound:

- Mechanistic Studies : Detailed studies on its mechanism of action against specific enzymes and microbial targets will provide insights into its therapeutic potential.

- Optimization of Synthesis : Developing more efficient synthetic routes could enhance yield and purity, making it more accessible for research and industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfanyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Weights

- Ureido Derivatives : Substituents such as ureido groups (e.g., in compound 10n) introduce hydrogen-bonding capabilities, which may improve target binding in drug design .

Structural and Conformational Comparisons

- Heterocyclic Systems : Ethyl 2-(7-oxo-3,5-diphenyl-1,4-diazepan-2-yl)acetate () incorporates a diazepane ring, contrasting with the target compound’s simple aromatic system. Such structural differences influence conformational flexibility and intermolecular interactions .

- Sulfanyl vs. Thiazolyl Groups : The sulfanyl linkage in the target compound may offer greater rotational freedom compared to rigid heterocycles (e.g., thiazolyl groups in ), affecting binding kinetics in biological systems .

Biological Activity

Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antioxidant effects, supported by relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a sulfanyl group attached to a 2-oxo-acetate moiety and a substituted aromatic ring. Its molecular formula is with a molecular weight of approximately 268.327 g/mol. The structural features contribute significantly to its biological activity.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that compounds with similar structures often possess activity against various pathogens.

1. Antibacterial Effects :

- The compound has shown efficacy against Staphylococcus aureus and other Gram-positive bacteria.

- Minimum inhibitory concentration (MIC) values suggest potent activity; for instance, MIC values for related compounds have been reported as low as 1 µg/mL against resistant strains.

2. Antifungal Effects :

- Demonstrates antifungal properties against drug-resistant strains of fungi, indicating potential therapeutic applications in treating infections caused by resistant pathogens.

Anticancer Activity

Research highlights the potential anticancer properties of this compound.

1. Cell Proliferation Inhibition :

- Similar compounds have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating strong antiproliferative effects .

2. Mechanism of Action :

- The mechanism may involve apoptosis induction through modulation of critical signaling pathways such as Akt and ERK, which are essential for cancer cell survival .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays.

1. Free Radical Scavenging :

- The compound exhibits significant free radical scavenging activity, crucial for reducing oxidative stress-related damage in cells.

2. Enzyme Inhibition :

- It has been shown to inhibit metabolic enzymes linked to oxidative stress, further supporting its role as an antioxidant agent.

Research Findings and Case Studies

A summary of relevant studies demonstrates the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Significant antibacterial effects against resistant Staphylococcus aureus (MIC 1 µg/mL) |

| Study B | Anticancer Activity | IC50 values in the nanomolar range against various cancer cell lines |

| Study C | Antioxidant Activity | High free radical scavenging activity; inhibition of oxidative stress-related enzymes |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation reactions using ethyl oxalyl chloride and 3,5-dimethylthiophenol under inert conditions (e.g., nitrogen atmosphere). Key parameters include temperature (optimized at 0–5°C to prevent side reactions) and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target ester. Yield improvements (up to 75%) are achievable by controlling moisture levels and using anhydrous solvents .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural identity using -NMR (e.g., singlet for methyl groups at δ 2.3 ppm) and FT-IR (C=O stretch at ~1720 cm) .

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

- Methodology : Single-crystal X-ray diffraction (SHELX programs) is the gold standard for determining bond angles, dihedral angles, and stereochemistry. For example, the sulfanyl group’s orientation relative to the ester moiety can be confirmed via SHELXL refinement, with data-to-parameter ratios >10 ensuring reliability .

- Contradictions : Discrepancies in reported dihedral angles (e.g., phenyl ring vs. ester plane) may arise from polymorphism or solvent inclusion. Use high-resolution data (R factor <0.05) and twinning corrections in SHELXL to mitigate errors .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfanyl group in nucleophilic substitution reactions?

- Methodology : Kinetic studies (UV-Vis monitoring, -NMR titration) reveal that the sulfanyl group’s nucleophilicity is enhanced by electron-donating methyl substituents on the phenyl ring. Density Functional Theory (DFT) calculations (B3LYP/6-31G**) can model transition states, showing lower activation energy for reactions at the α-carbon of the oxo-acetate moiety .

- Data Conflicts : Conflicting reports on reaction rates (e.g., in protic vs. aprotic solvents) may stem from competing pathways (e.g., SN2 vs. radical mechanisms). Use isotopic labeling () and EPR spectroscopy to identify intermediates .

Q. How does this compound interact with biological targets, such as enzymes or receptors?

- Methodology : Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) assays demonstrate affinity for cysteine-rich domains (e.g., thioredoxin reductase). The 3,5-dimethylphenyl group enhances hydrophobic interactions, while the sulfanyl moiety acts as a reversible inhibitor by forming disulfide bonds with catalytic cysteines .

- Contradictions : Disparities in IC values across studies may arise from assay conditions (e.g., pH, redox state). Validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

Q. What strategies optimize stability and shelf-life under varying storage conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS analysis identify degradation products (e.g., hydrolysis of the ester to carboxylic acid). Stabilization strategies include lyophilization (for aqueous solutions) or storage under argon with desiccants .

- Safety : Follow SDS guidelines (e.g., P210: avoid ignition sources) due to flammability risks in ethanol-based stock solutions .

Methodological and Analytical Considerations

Q. How can conflicting spectroscopic data (e.g., -NMR shifts) be reconciled?

- Resolution : Use 2D NMR techniques (HSQC, HMBC) to assign ambiguous signals. For example, the carbonyl carbon (C=O) at ~165 ppm may split into multiple signals in polar solvents due to keto-enol tautomerism. Control solvent polarity and temperature during analysis .

Q. What chromatographic techniques are optimal for separating this compound from structurally similar byproducts?

- Methodology : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) achieves baseline separation of the target ester from methylated or hydroxylated derivatives. For preparative-scale isolation, use flash chromatography with gradient elution (hexane → ethyl acetate) .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.